molecular formula C19H20ClN3O4S2 B2748812 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide CAS No. 714208-74-9

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2748812
CAS No.: 714208-74-9
M. Wt: 453.96
InChI Key: WZJCTASRMODUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorophenoxy group, a benzo[d]thiazolyl moiety, and a diethylsulfamoyl group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced via sulfonation reactions, often using reagents like diethylamine and sulfur trioxide.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through nucleophilic substitution reactions, typically using 4-chlorophenol and suitable leaving groups.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide structure, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[d]thiazole ring, leading to various reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives and reduced benzo[d]thiazole rings.

    Substitution Products: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases, proteases, and other regulatory proteins.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis by binding to active sites or allosteric sites on target proteins.

Comparison with Similar Compounds

    2-(4-chlorophenoxy)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Similar structure but with dimethylsulfamoyl group.

    2-(4-bromophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide: Bromine substituent instead of chlorine.

    2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]oxazol-2-yl)acetamide: Benzo[d]oxazole ring instead of benzo[d]thiazole.

Uniqueness: The unique combination of the chlorophenoxy group, diethylsulfamoyl group, and benzo[d]thiazole ring in 2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide provides distinct chemical properties and biological activities, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(25,26)15-9-10-16-17(11-15)28-19(21-16)22-18(24)12-27-14-7-5-13(20)6-8-14/h5-11H,3-4,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJCTASRMODUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.